molecular formula C6H14N2O2 B3246979 1,2-Bis(hydroxyamino)cyclohexane CAS No. 180614-05-5

1,2-Bis(hydroxyamino)cyclohexane

Cat. No.: B3246979
CAS No.: 180614-05-5
M. Wt: 146.19 g/mol
InChI Key: CALCNVTWOXTNMF-OLQVQODUSA-N
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Description

1,2-Bis(hydroxyamino)cyclohexane is an organic compound with the molecular formula C6H14N2O2 It is a cyclohexane derivative where two hydroxylamine groups are attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(hydroxyamino)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to optimize reaction conditions to maximize yield and purity, which may involve adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(hydroxyamino)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine groups can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

1,2-Bis(hydroxyamino)cyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(hydroxyamino)cyclohexane involves its ability to participate in various chemical reactions due to the presence of hydroxylamine groups. These groups can interact with different molecular targets, leading to the formation of new compounds. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(hydroxyamino)cyclohexane is unique due to the presence of hydroxylamine groups, which impart distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where these functional groups are advantageous.

Properties

IUPAC Name

N-[(1R,2S)-2-(hydroxyamino)cyclohexyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALCNVTWOXTNMF-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NO)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)NO)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(hydroxyamino)cyclohexane
Reactant of Route 2
1,2-Bis(hydroxyamino)cyclohexane
Reactant of Route 3
1,2-Bis(hydroxyamino)cyclohexane
Reactant of Route 4
1,2-Bis(hydroxyamino)cyclohexane
Reactant of Route 5
1,2-Bis(hydroxyamino)cyclohexane
Reactant of Route 6
1,2-Bis(hydroxyamino)cyclohexane

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